

Fmoc-L-Phe-MPPA white off-white powder appearance

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Compound Focus: Fmoc-L-Phe-MPPA

CAS No.: 864876-92-6

Cat. No.: S6590700

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Core Compound Data: Fmoc-L-Phe-OH

Fmoc-L-Phe-OH is a protected amino acid derivative essential for peptide synthesis. The quantitative data from supplier specifications and scientific literature is summarized in the table below [1] [2] [3].

Property	Specification / Value
IUPAC Name	N-(9-Fluorenylmethoxycarbonyl)-L-phenylalanine
CAS Number	35661-40-6 [2] [3]
Molecular Formula	C ₂₄ H ₂₁ NO ₄ [2] [3]
Molecular Weight	387.43 g/mol [2] [3]
Appearance	White to off-white crystalline powder [2] [3]
Purity	≥ 98.0% - 99.5% (by HPLC) [2] [3]
Melting Point	180 - 190 °C [2] [3]
Optical Rotation	[α] _D ²⁰ = -38 ±3° (c=1 in DMF) [3]

Property	Specification / Value
Storage	2-8 °C, away from light [2]

Application in Drug Delivery: Hybrid Supramolecular Hydrogels

A prominent advanced application for Fmoc-L-Phe is creating **supramolecular hydrogels** for controlled drug delivery. The following workflow details the methodology for preparing and evaluating Fmoc-L-Phe/nano-Hydroxyapatite (nHAP) hybrid hydrogels, as cited in research [1] [4].

Start: Prepare Fmoc-L-Phe/nHAP Hybrid Gel

Integration of nHAP into
Fmoc-L-Phe gel network

Characterize Mechanical
Strength Improvement

Load Drug (e.g.,
Chlorogenic Acid, CGA)

In Vitro Drug Release
& Kinetics Study

Antibacterial Test
(Inhibition Zone)

Biocompatibility Test
(MTT Assay)

Result: Viable Drug Carrier
with Antibacterial Property

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Detailed Experimental Protocols

1. Hydrogel Preparation and Characterization

- **Objective:** To form a mechanically stable, hybrid supramolecular hydrogel with inherent antibacterial properties.
- **Method:** Integrate nano-hydroxyapatite (nHAP) as a reinforcing agent into the network of Fmoc-L-Phe supramolecular hydrogels. nHAP binds within the gel network's chambers and adheres to the Fmoc-L-Phe fibers via intermolecular interactions [1] [4].
- **Key Finding:** The incorporation of nHAP **remarkably improves the mechanical strength** of the pure Fmoc-L-Phe gel [1] [4].

2. Drug Release Kinetics Study

- **Objective:** To evaluate the hybrid gel's performance as a drug delivery vehicle.
- **Method:**
 - Load Chlorogenic Acid (CGA) into the Fmoc-L-Phe/nHAP hybrid hydrogel.
 - Perform in vitro release experiments.
 - Analyze the release kinetics data using mathematical models [1] [4].
- **Key Finding:** The release behavior of CGA from these hybrid hydrogels follows the **Weibull model**. The release mechanism involves a combination of **Fickian diffusion** and the **erosion of the hydrogel matrix surface** [1] [4].

3. Biological Property Assessment

- **Antibacterial Test:** The intrinsic antibacterial property of the Fmoc-L-Phe/nHAP hybrid gel was confirmed using an **inhibition zone experiment** [1] [4]. Furthermore, the release of CGA from the gel showed a good inhibitory effect on *S. aureus* [1] [4].
- **Biocompatibility Test (MTT Assay):** The cytocompatibility of the hybrid supramolecular hydrogels was evaluated using the MTT assay, confirming their suitability for biological applications [1] [4].

Key Insights for Researchers

The research indicates that Fmoc-L-Phe-based materials offer promising properties for drug development:

- **Inherent Bioactivity:** The Fmoc-L-Phe/nHAP hydrogel itself possesses **antibacterial properties and cytocompatibility**, making it a robust platform for local drug delivery [1] [4].
- **Controlled Release:** The ability to tailor the release profile of an active compound like CGA, following a well-understood kinetic model, is crucial for developing effective therapeutic systems [1].

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References

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